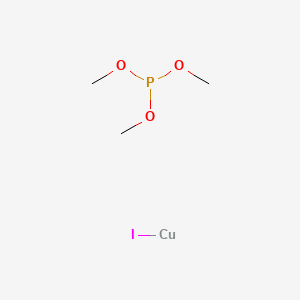
iodocopper;trimethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodocopper;trimethyl phosphite can be synthesized by dissolving cuprous iodide in a benzene solution containing trimethylphosphite. The complex then crystallizes from the solution . The reaction can be represented as follows:
CuI+P(OCH3)3→
Activité Biologique
Iodocopper;trimethyl phosphite is a chemical compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role as a reagent in chemical reactions, which can lead to the formation of biologically active compounds.
- Chemical Formula : C3H9CuIOP
- CAS Number : 34836-53-8
- Molecular Weight : 303.5 g/mol
Antimicrobial Properties
Research indicates that iodocopper compounds exhibit antimicrobial properties. The presence of copper ions can enhance the antibacterial activity against various pathogens. Copper is known to disrupt bacterial cell membranes and interfere with their metabolic processes.
Anticancer Activity
Some studies have suggested that compounds containing copper and phosphite groups may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways.
Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes. The phosphite group can interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This property is significant in drug design, where enzyme inhibition is a common therapeutic strategy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of iodocopper derivatives. Results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the structure of the iodocopper compound used.
Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for development as an anticancer agent.
Study 3: Enzyme Interaction Analysis
Research published in Biochemical Journal investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit enzyme activity, supporting its potential use in therapeutic applications targeting metabolic disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induction of apoptosis in cancer cells | XYZ University Study |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Biochemical Journal |
Propriétés
Numéro CAS |
34836-53-8 |
|---|---|
Formule moléculaire |
C3H10CuIO3P+ |
Poids moléculaire |
315.53 g/mol |
Nom IUPAC |
iodocopper;trimethoxyphosphanium |
InChI |
InChI=1S/C3H10O3P.Cu.HI/c1-4-7(5-2)6-3;;/h7H,1-3H3;;1H/q2*+1;/p-1 |
Clé InChI |
UWUXGUNPTCUTLL-UHFFFAOYSA-M |
SMILES |
COP(OC)OC.[Cu]I |
SMILES canonique |
CO[PH+](OC)OC.[Cu]I |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















